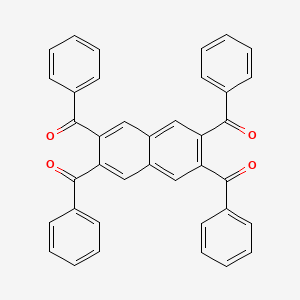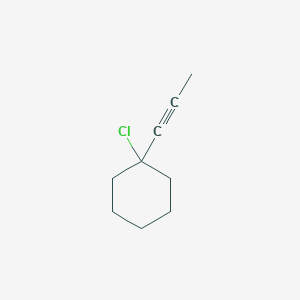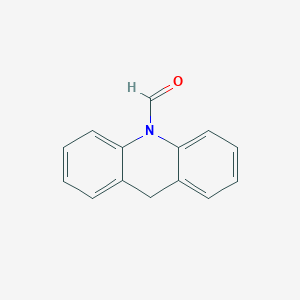
10(9H)-Acridinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10(9H)-Acridinecarboxaldehyde is an organic compound belonging to the acridine family. Acridines are nitrogen-containing heterocyclic compounds known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The structure of this compound consists of an acridine core with a formyl group attached to the 10th position, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10(9H)-Acridinecarboxaldehyde typically involves the formylation of acridine derivatives. One common method is the Vilsmeier-Haack reaction, where acridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 10(9H)-Acridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 10(9H)-Acridinecarboxylic acid.
Reduction: 10(9H)-Acridine-10-methanol.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
10(9H)-Acridinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex acridine derivatives, which are used as dyes, pigments, and fluorescent probes.
Biology: Acridine derivatives, including this compound, are studied for their potential as DNA intercalators, which can inhibit DNA replication and transcription.
Medicine: Acridine-based compounds have shown promise as anticancer agents due to their ability to intercalate into DNA and disrupt cellular processes.
Industry: It is used in the production of materials with unique optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 10(9H)-Acridinecarboxaldehyde primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting essential processes such as replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair pathways.
Comparison with Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and DNA intercalator.
Acriflavine: Another acridine derivative with antimicrobial and anticancer properties.
9-Aminoacridine: Used as an antiseptic and in the study of DNA interactions.
Uniqueness: 10(9H)-Acridinecarboxaldehyde is unique due to its formyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of a wide range of acridine-based compounds with diverse applications.
Properties
CAS No. |
60344-98-1 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
9H-acridine-10-carbaldehyde |
InChI |
InChI=1S/C14H11NO/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-8,10H,9H2 |
InChI Key |
XJKJXUQDRFDTOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C31)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)
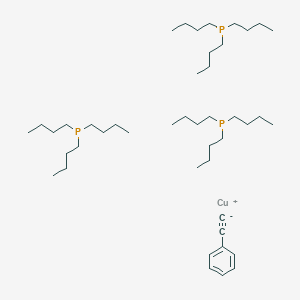
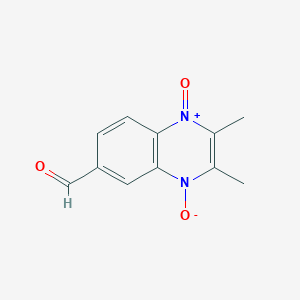
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
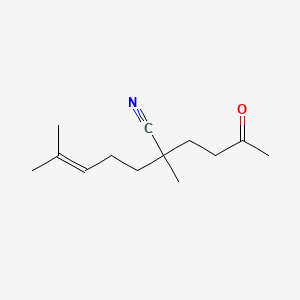
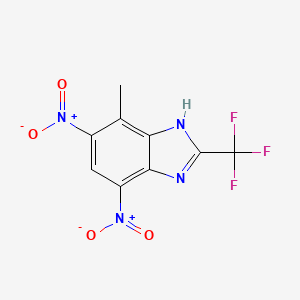
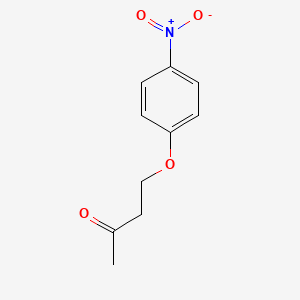
![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)

![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)
